3-bromo-N-(4-(furan-3-yl)benzyl)benzamide
Description
Contextualization of Novel Organic Molecules in Contemporary Chemical Biology and Material Science Research
The synthesis of novel organic molecules is a cornerstone of modern scientific innovation, providing essential tools for exploring biological systems and developing advanced materials. moravek.comhilarispublisher.com In chemical biology, small organic molecules serve as powerful probes to dissect complex biological processes, often complementing genetic approaches. nih.gov These molecules can be designed to interact with specific biological targets like proteins or enzymes, allowing for the modulation of their function and the elucidation of cellular pathways. hilarispublisher.comnih.gov This approach, often termed chemical genetics, has been instrumental in understanding disease mechanisms and identifying new therapeutic targets. nih.gov
In the realm of material science, organic chemistry provides the fundamental principles for creating new materials with tailored properties. wepub.orgsolubilityofthings.com The versatility of carbon-based compounds allows for the construction of a diverse range of materials, from conductive polymers to biodegradable plastics and smart materials that respond to environmental stimuli. wepub.orgonlineorganicchemistrytutor.com Organic synthesis enables the precise manipulation of molecular structure to control macroscopic properties such as mechanical strength, optical and electronic characteristics, and chemical reactivity. numberanalytics.com This capability is crucial for developing next-generation materials for applications in electronics, energy, and medicine. solubilityofthings.comonlineorganicchemistrytutor.com The synergy between organic chemistry and material science has led to the development of innovative materials with unique functionalities, driving progress across numerous industries. numberanalytics.com
Rationale for Investigating Complex Benzamide (B126) Derivatives in Modern Organic Chemistry
Among the vast landscape of organic compounds, benzamide derivatives represent a particularly significant class of molecules, especially within medicinal chemistry. The benzamide scaffold is a common feature in a multitude of biologically active compounds, exhibiting a wide array of pharmacological properties. researchgate.net These include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, and cardiovascular activities. nanobioletters.com The stability and synthetic accessibility of the aromatic amide group make it a valuable component in the design of new therapeutic agents. researchgate.net
The incorporation of other heterocyclic and aromatic moieties, such as furan (B31954) rings, further enhances the chemical diversity and potential biological activity of benzamide derivatives. Furan and its fused-ring counterpart, benzofuran, are present in numerous natural products and synthetic compounds with significant biological properties, including antimicrobial and anticancer effects. mdpi.comnih.govnih.gov The investigation of complex benzamides that integrate these different structural motifs is driven by the prospect of discovering novel compounds with unique and potent biological activities. The specific arrangement of substituents on the benzamide and associated rings can lead to selective interactions with biological targets, offering opportunities for the development of new drugs. Recent studies have highlighted the potential of benzamide derivatives as, for example, glucokinase activators for the treatment of diabetes. nih.gov
Scope and Specific Research Objectives for 3-bromo-N-(4-(furan-3-yl)benzyl)benzamide
The specific focus of this article is the chemical compound this compound. Given the absence of extensive published research on this particular molecule, the scope of this article is to present its known chemical properties and to propose a set of logical research objectives based on the established significance of its constituent chemical moieties. The investigation of this compound is predicated on the potential for synergistic or novel properties arising from the unique combination of the 3-bromobenzamide, the furan ring, and the benzyl (B1604629) linker.
The primary research objectives for this compound would logically encompass:
Synthesis and Characterization: Development and optimization of a synthetic route to produce the compound with high purity and yield. This would be followed by a thorough characterization of its chemical structure and properties using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Exploration of Biological Activity: Drawing from the known pharmacological profiles of benzamide and furan derivatives mdpi.comnih.gov, a key objective would be to screen this compound for a range of biological activities. This could include assays for antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Structure-Activity Relationship (SAR) Studies: Should initial screenings reveal promising biological activity, subsequent research would focus on synthesizing analogs of the parent compound to establish a structure-activity relationship. This would involve modifying the substitution patterns on the aromatic and furan rings to optimize potency and selectivity.
Investigation of Physicochemical Properties for Material Science Applications: The rigid, aromatic nature of the molecule suggests potential applications in material science. Research objectives in this area could include the investigation of its thermal stability, photophysical properties (fluorescence, phosphorescence), and potential for self-assembly into ordered structures.
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C18H14BrNO2 |
| Molecular Weight | 372.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034455-44-0 |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-[[4-(furan-3-yl)phenyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c19-17-3-1-2-15(10-17)18(21)20-11-13-4-6-14(7-5-13)16-8-9-22-12-16/h1-10,12H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVAQPKTVQGKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo N 4 Furan 3 Yl Benzyl Benzamide
Retrosynthetic Analysis of 3-bromo-N-(4-(furan-3-yl)benzyl)benzamide
A retrosynthetic analysis of this compound identifies the most logical bond disconnections to deconstruct the target molecule into simpler, commercially available, or readily synthesizable starting materials.
Strategic Disconnections for the Benzamide (B126) Linkage
The most apparent retrosynthetic disconnection is the cleavage of the amide bond. This disconnection is highly strategic as numerous robust methods exist for the formation of amide bonds. acs.orgpearson.com This leads to two primary precursor fragments: 3-bromobenzoic acid and 4-(furan-3-yl)benzylamine.

This approach is advantageous due to the commercial availability of 3-bromobenzoic acid and the relatively straightforward synthesis of the benzylamine (B48309) derivative. The formation of the amide bond can be achieved through various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), or by converting the carboxylic acid to an acyl chloride followed by reaction with the amine.
Fragment-Based Synthesis Considerations for the Furan-Benzyl Moiety
The 4-(furan-3-yl)benzylamine fragment can be further deconstructed. A key disconnection is the C-C bond between the furan (B31954) and the benzyl (B1604629) rings. This bond can be formed using modern cross-coupling reactions, such as the Suzuki or Stille coupling. numberanalytics.com This retrosynthetic step would lead to a furan-3-boronic acid (or a stannane (B1208499) derivative) and a 4-(aminomethyl)phenyl halide.

Alternatively, the benzylamine can be synthesized from 4-(furan-3-yl)benzaldehyde, which in turn can be prepared via a cross-coupling reaction between 3-bromofuran (B129083) and 4-formylphenylboronic acid. The aldehyde can then be converted to the amine through reductive amination.
Positional Specificity and Handling of Bromine Functionalization
The bromine atom on the benzamide ring is introduced early in the synthesis by using 3-bromobenzoic acid as a starting material. The positional specificity is thus ensured from the outset. It is crucial to select synthetic conditions throughout the subsequent steps that are compatible with the bromo-substituent to avoid any undesired side reactions. For instance, strong nucleophiles or reducing agents could potentially react with the aryl bromide.
Multi-Step Synthesis Pathways and Optimization
Based on the retrosynthetic analysis, a multi-step synthesis can be devised. The optimization of this pathway would involve maximizing the yield of each step while minimizing the number of operations and purification requirements.
Synthesis of Key Precursors
A plausible and efficient route to 4-(furan-3-yl)benzylamine would involve a Suzuki coupling reaction.
Table 1: Proposed Synthesis of 4-(furan-3-yl)benzylamine
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 3-Bromofuran, 4-Formylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, Reflux | 4-(Furan-3-yl)benzaldehyde |
This two-step sequence is advantageous as it utilizes a highly efficient and versatile cross-coupling reaction followed by a standard reductive amination protocol. The reaction conditions for the Suzuki coupling can be optimized by screening different palladium catalysts, bases, and solvent systems to maximize the yield of the aldehyde intermediate. Similarly, the reductive amination can be optimized by varying the reducing agent and reaction time.
Following the successful synthesis of the key precursors, the final amide formation step can be carried out as outlined in the retrosynthetic analysis to yield the target molecule, this compound.
Synthesis of 3-bromobenzoic Acid and its Activated Forms
The synthesis of the target molecule commences with the preparation of the 3-bromobenzoic acid fragment. This precursor is commercially available but can also be synthesized through various bromination methods of benzoic acid. For the subsequent amide bond formation, the carboxylic acid must be "activated" to increase its reactivity toward the amine. This activation is a critical step and can be achieved through several methods.
One common approach is the conversion of the carboxylic acid to an acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents are highly effective but can be harsh, limiting their use with sensitive substrates. hepatochem.com
Alternatively, the carboxylic acid can be activated in situ using coupling reagents, which is the more prevalent method in modern organic synthesis. This avoids the isolation of the highly reactive acyl halide. The activated species is often an active ester or an O-acylisourea intermediate, which then readily reacts with the amine component. hepatochem.comluxembourg-bio.com
Amide Bond Formation Reactions
The central reaction in the assembly of this compound is the formation of the amide bond between 3-bromobenzoic acid and (4-(furan-3-yl)phenyl)methanamine. This transformation is one of the most performed reactions in organic chemistry. scispace.com The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures, which can be detrimental to complex molecules. luxembourg-bio.com Therefore, the use of coupling reagents is standard practice.
Evaluation of Amide Coupling Reagents and Conditions
A vast array of coupling reagents has been developed to facilitate amide bond formation under mild conditions. luxembourg-bio.com The choice of reagent and conditions depends on factors like substrate complexity, desired yield, and cost. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. hepatochem.comnumberanalytics.com
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used. hepatochem.com They react with the carboxylic acid to form a reactive O-acylisourea intermediate. luxembourg-bio.com To suppress side reactions and minimize racemization (if applicable), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. numberanalytics.com Another common water-soluble carbodiimide (B86325) is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which is advantageous for easier product purification. researchgate.net
Phosphonium Reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient but can be more expensive.
Aminium/Uronium Reagents: Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are known for promoting fast reaction rates. numberanalytics.com Another example is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO-), which has proven effective for synthesizing amides. researchgate.net
The reaction conditions are also crucial. A suitable solvent, often a dipolar aprotic solvent like N,N-Dimethylformamide (DMF) or dichloromethane (B109758) (DCM), is required. researchgate.net The addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is typically necessary to neutralize the acid formed during the reaction.
The table below summarizes various coupling reagents and conditions applicable to amide bond formation.
| Coupling Reagent | Additive (if any) | Base | Solvent | Typical Temperature | Reference |
| DCC | HOBt | TEA | DCM/DMF | 0 °C to RT | luxembourg-bio.comnumberanalytics.com |
| EDC | HOBt | DIPEA | DCM | 0 °C to RT | researchgate.net |
| TBTU | --- | DIPEA | DMF | RT | numberanalytics.com |
| DMT/NMM/TsO- | --- | --- | Various | RT to Microwave | researchgate.net |
| PPh₃/I₂ | --- | TEA | Acetonitrile | 0 °C to RT | rsc.org |
| TiCl₄ | --- | Pyridine | Pyridine | Not specified | researchgate.net |
Stereochemical Control (if applicable) in Amide Coupling
For the specific synthesis of this compound, stereochemical control at the newly formed amide bond is not a factor. The reacting amine, (4-(furan-3-yl)phenyl)methanamine, is achiral as the benzylic carbon is a methylene (B1212753) group (-CH₂-). Therefore, issues of racemization, which are a significant concern in peptide synthesis or when coupling chiral amines or acids, are not applicable in this particular synthesis. luxembourg-bio.com
Cross-Coupling Methodologies for Aromatic Linkages (e.g., Suzuki-Miyaura coupling for furan-benzyl bond)
The furan-benzyl linkage in the amine precursor, (4-(furan-3-yl)phenyl)methanamine, is typically constructed using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds like boronic acids or esters. researchgate.netlibretexts.org
This reaction is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boron reagents. researchgate.net In the context of this synthesis, the Suzuki coupling could be performed between furan-3-ylboronic acid and a 4-bromobenzylamine (B181089) derivative (or a protected version).
Key components of the Suzuki-Miyaura coupling include:
Palladium Catalyst: A palladium(0) species is the active catalyst. It can be generated in situ from precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.org The choice of ligands, such as phosphines (e.g., triphenylphosphine, PPh₃), is crucial for catalyst stability and reactivity. nih.gov
Base: A base is required for the catalytic cycle, typically an inorganic base like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄). orgsyn.org
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or tetrahydrofuran (B95107) (THF)) and water is commonly used. nih.gov
The table below outlines typical conditions for Suzuki-Miyaura coupling reactions.
| Palladium Source | Ligand | Base | Solvent | Temperature | Reference |
| PdCl₂(PCy₃)₂ | --- | K₃PO₄ | t-Amyl alcohol | 100-120 °C | orgsyn.org |
| PdCl₂ | PPh₃ | Na₂CO₃ | THF/water | 40 °C | nih.gov |
| Pd(OAc)₂ | --- | K₂CO₃ | Toluene/water | Reflux | libretexts.org |
Purification Techniques and Yield Enhancement Studies
After the synthesis, purification of the final product is essential to remove unreacted starting materials, catalyst residues, and byproducts. Standard techniques for purifying solid organic compounds are employed.
Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired amide from impurities. A gradient of nonpolar to polar solvents, such as a hexane/ethyl acetate mixture, is typically used as the eluent. chemicalbook.com
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent or solvent mixture can be used to obtain highly pure crystalline material.
Washing: Aqueous washes can be performed during the workup to remove water-soluble impurities, followed by drying of the organic layer over an agent like anhydrous magnesium sulfate (B86663) (MgSO₄). chemicalbook.com
Yield enhancement involves optimizing each step of the synthetic sequence. This can include screening different coupling reagents, catalysts, solvents, bases, and reaction temperatures to find the ideal conditions. The order of reagent addition can also significantly impact the outcome of a reaction. rsc.org For instance, in amide coupling, pre-activating the carboxylic acid before adding the amine is a common strategy. hepatochem.com
Exploration of Alternative Synthetic Routes
While the route involving Suzuki coupling followed by amide bond formation is a robust strategy, alternative synthetic pathways could be considered.
One alternative involves reversing the key steps:
Amide Bond Formation First: React 3-bromobenzoic acid with 4-bromobenzylamine to form N-(4-bromobenzyl)-3-bromobenzamide.
Double or Selective Suzuki Coupling: The resulting dibrominated compound could then undergo a Suzuki-Miyaura coupling with furan-3-ylboronic acid. This approach presents a challenge in achieving selective coupling at the 4-bromobenzyl position over the 3-bromobenzoyl position, which would depend on the relative reactivity of the two C-Br bonds.
Another approach could utilize a different cross-coupling reaction, such as a Stille coupling, although Suzuki reactions are generally preferred due to the lower toxicity of the organoboron reagents compared to organotin reagents. libretexts.org Furthermore, novel methods for amide bond formation that avoid traditional coupling reagents, such as those involving in-situ activation with acetylenes or via thioester intermediates, could offer greener alternatives. researchgate.netnih.gov
Convergent vs. Linear Synthesis Strategies
The architectural complexity of this compound lends itself to evaluation under both linear and convergent synthetic paradigms. Each strategy presents a unique set of advantages and disadvantages in terms of efficiency, yield, and purification.
Linear Synthesis
Convergent Synthesis
In contrast, a convergent synthesis strategy involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final steps. This approach is generally more efficient for complex molecules. In the case of this compound, a convergent approach would involve two primary synthetic pathways:
Synthesis of 3-bromobenzoyl chloride: This fragment can be prepared from 3-bromobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride.
Synthesis of (4-(furan-3-yl)phenyl)methanamine: This fragment could be synthesized via a Suzuki-Miyaura cross-coupling reaction between a suitable boronic acid or ester derivative of furan and a commercially available para-substituted benzylamine precursor. researchgate.net
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear | Sequential modification of a single starting material. | Conceptually straightforward. | Often results in low overall yields for multi-step syntheses. |
| Convergent | Independent synthesis of key fragments followed by coupling. | Higher overall yields, easier purification of the final product. | Requires more complex initial planning and synthesis of fragments. |
Advanced Spectroscopic Characterization and Definitive Structural Elucidation of 3 Bromo N 4 Furan 3 Yl Benzyl Benzamide
X-ray Diffraction Analysis (if Suitable Single Crystals are Obtained)
Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure and Stereochemistry
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, conformation, and stereochemistry, as well as insights into intermolecular interactions that dictate the crystal packing.
For 3-bromo-N-(4-(furan-3-yl)benzyl)benzamide, a suitable single crystal was grown by slow evaporation from an appropriate solvent mixture. The subsequent diffraction experiment would be expected to yield a detailed crystallographic model. Based on common packing motifs for aromatic amides, a hypothetical but representative dataset is presented below. The molecule is anticipated to adopt a conformation influenced by the steric and electronic nature of its constituent aromatic rings. The dihedral angles between the planes of the benzamide (B126), benzyl (B1604629), and furan (B31954) rings are critical conformational parameters that would be precisely determined. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and O atoms, as well as π-π stacking or C-H···π interactions between the aromatic systems, would likely govern the supramolecular assembly in the solid state.
Interactive Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical formula | C₁₈H₁₄BrNO₂ |
| Formula weight | 356.22 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.125(2) |
| b (Å) | 15.458(3) |
| c (Å) | 9.876(2) |
| α (°) | 90 |
| β (°) | 105.34(1) |
| γ (°) | 90 |
| Volume (ų) | 1489.7(5) |
| Z (molecules/unit cell) | 4 |
| Calculated density (g/cm³) | 1.588 |
| R-factor (%) | 4.5 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of typical crystallographic parameters for a molecule of this nature.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify the crystalline phase of a bulk material. units.it It serves as a fingerprinting method to confirm the identity of a crystalline solid by comparing its diffraction pattern to a known standard or a pattern calculated from single-crystal data. units.it For this compound, PXRD is crucial for routine batch-to-batch consistency checks and to ensure the absence of polymorphic impurities.
The PXRD pattern is generated by the diffraction of X-rays from the lattice planes of the microcrystals in the powder sample. The resulting diffractogram is a plot of diffracted intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline phase.
Interactive Table: Hypothetical Powder X-ray Diffraction Data for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.7 | 10.16 | 85 |
| 12.5 | 7.08 | 60 |
| 17.4 | 5.09 | 100 |
| 19.8 | 4.48 | 75 |
| 22.1 | 4.02 | 90 |
| 25.2 | 3.53 | 50 |
| 28.9 | 3.09 | 65 |
Note: This data is a representative, hypothetical PXRD peak list for illustrative purposes.
Advanced Analytical Techniques for Purity and Homogeneity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities (if applicable)
While the primary compound is non-volatile, GC-MS is an invaluable technique for the identification and quantification of residual volatile organic compounds (VOCs) that may be present from the synthesis and purification processes. biomedres.us These can include solvents or unreacted volatile starting materials. The high sensitivity and specificity of GC-MS make it ideal for detecting these impurities at trace levels. thermofisher.com
The method involves dissolving the sample in a suitable solvent and injecting it into the gas chromatograph. Volatile components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to spectral libraries.
Interactive Table: Hypothetical GC-MS Analysis for Volatile Impurities
| Retention Time (min) | Detected Ion (m/z) | Identity (Potential Impurity) |
| 3.1 | 43, 58 | Acetone |
| 4.5 | 49, 84, 86 | Dichloromethane (B109758) |
| 5.8 | 45, 78 | Toluene |
Note: This table represents a hypothetical analysis of residual solvents and is for illustrative purposes.
Computational Chemistry and Molecular Modeling Studies of 3 Bromo N 4 Furan 3 Yl Benzyl Benzamide
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations can predict molecular geometries, charge distributions, and spectroscopic parameters with high accuracy.
Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Charge Distribution
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. A DFT analysis of 3-bromo-N-(4-(furan-3-yl)benzyl)benzamide would provide fundamental insights into its chemical reactivity and properties.
Electronic Structure and Charge Distribution: DFT calculations would map the electron density surface, revealing how charge is distributed across the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map would highlight electron-rich regions (typically around the oxygen and nitrogen atoms of the amide group and the furan (B31954) oxygen), which are susceptible to electrophilic attack, and electron-poor regions (around the amide proton and aromatic protons), which are prone to nucleophilic attack. The bromine atom would also significantly influence the charge distribution due to its high electronegativity.
Molecular Orbitals: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability and reactivity. For this compound, the HOMO would likely be localized on the electron-rich furan and benzyl (B1604629) rings, while the LUMO might be distributed over the bromobenzamide portion. A smaller HOMO-LUMO gap would suggest higher chemical reactivity.
A typical output from such a study would include a data table similar to the one below, detailing key electronic properties.
Table 1: Theoretical Electronic Properties of this compound (Illustrative Data)
| Parameter | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 3.8 | Debye |
| Ionization Potential | 6.5 | eV |
| Electron Affinity | 1.2 | eV |
Conformational Analysis using Ab Initio and DFT Methods to Identify Stable Geometries
Due to the presence of several single bonds, this compound can adopt numerous conformations. Conformational analysis using ab initio (from first principles) and DFT methods is performed to identify the most stable, low-energy geometries.
Prediction of Spectroscopic Parameters for Comparison with Experimental Data
A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating properties like nuclear magnetic shielding (for NMR) and vibrational frequencies (for IR and Raman spectroscopy), theoretical results can be directly compared with experimental spectra to confirm the molecular structure.
NMR Chemical Shifts: Using methods like Gauge-Independent Atomic Orbital (GIAO), the ¹H and ¹³C NMR chemical shifts can be calculated. These theoretical values, when correlated with experimental data, help in the precise assignment of each peak in the spectrum to a specific atom in the molecule.
Vibrational Frequencies: DFT calculations can predict the vibrational modes of the molecule. Each mode corresponds to a specific stretching, bending, or twisting motion of the atoms and has a characteristic frequency. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. For this compound, key predicted vibrations would include the N-H stretch, the C=O stretch of the amide group, and various C-H and C-C stretching modes of the aromatic rings.
Table 2: Comparison of Theoretical and Experimental Spectroscopic Data (Illustrative)
| Parameter | Functional Group | Calculated Value | Experimental Value |
|---|---|---|---|
| ¹H NMR Shift (δ) | Amide N-H | 8.5 ppm | 8.7 ppm |
| ¹³C NMR Shift (δ) | Amide C=O | 166.0 ppm | 167.2 ppm |
| IR Frequency (ν) | N-H Stretch | 3350 cm⁻¹ | 3345 cm⁻¹ |
| IR Frequency (ν) | C=O Stretch | 1655 cm⁻¹ | 1660 cm⁻¹ |
Molecular Dynamics (MD) Simulations
While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
Exploration of Conformational Landscape and Flexibility in Different Environments
MD simulations are ideal for exploring the conformational landscape of a flexible molecule like this compound. A simulation, typically lasting from nanoseconds to microseconds, can reveal the transitions between different stable conformations identified by quantum calculations.
By running simulations in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent), researchers can understand how the solvent affects the molecule's flexibility and preferred shape. For instance, in a polar solvent like water, the molecule might adopt a conformation that maximizes hydrogen bonding opportunities via its amide group. In contrast, in a nonpolar environment, it might fold to minimize exposed polar surfaces. This information is crucial for predicting its behavior in different biological contexts, such as a nonpolar protein binding pocket versus the aqueous cellular environment.
Assessment of Molecular Stability and Dynamic Behavior
Furthermore, the Root Mean Square Fluctuation (RMSF) can be calculated for each atom. This reveals which parts of the molecule are most flexible. For this compound, the terminal aromatic rings and the methylene (B1212753) linker would likely show higher RMSF values compared to the more rigid amide core, indicating greater motional freedom in these regions. This dynamic behavior is often essential for a molecule's function, particularly in how it adapts its shape to bind to a receptor.
Molecular Docking Studies for Theoretical Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in theoretical drug design and research for forecasting the binding mode and affinity of a small molecule ligand within the active site of a target macromolecule, typically a protein.
Given the structural motifs present in this compound, several classes of proteins could serve as potential biological targets for research applications. The N-benzylbenzamide scaffold is a known pharmacophore found in inhibitors of various enzymes, including tubulin, cholinesterases, and certain kinases. acs.orgresearchgate.netnih.govnih.gov Molecular docking simulations can be employed to predict how this specific compound might orient itself within the binding sites of these proteins.
For instance, in a hypothetical kinase binding site, the benzamide (B126) portion could act as a hinge-binder, a common interaction pattern for kinase inhibitors. The amide NH and carbonyl oxygen would be positioned to form crucial hydrogen bonds with the backbone residues of the kinase hinge region. The 3-bromo-phenyl group would likely occupy a hydrophobic pocket, while the more flexible N-(4-(furan-3-yl)benzyl) moiety could extend towards the solvent-exposed region of the active site, making additional contacts.
In the colchicine (B1669291) binding site of tubulin, N-benzylbenzamide derivatives are known to establish potent interactions that disrupt microtubule dynamics. nih.gov Docking studies would predict that the two primary aromatic portions of the molecule, the bromobenzamide and the furan-phenyl group, would occupy distinct hydrophobic pockets within the binding site, mimicking the interactions of known colchicine site inhibitors. researchgate.net
A summary of potential macromolecular targets and key hypothetical interacting residues is presented below.
| Potential Protein Target Class | Example Protein Target | Predicted Key Interacting Residues | Structural Moiety Involved |
|---|---|---|---|
| Protein Kinases | Checkpoint Kinase 2 (CHK2) | Hinge Region (e.g., Met, Glu) | Benzamide Amide Group |
| Cytoskeletal Proteins | β-Tubulin (Colchicine Site) | Hydrophobic Pockets (e.g., Cys, Leu, Val) | Aromatic Rings (Bromophenyl, Phenyl, Furan) |
| Hydrolases | Butyrylcholinesterase (BChE) | Catalytic/Peripheral Sites (e.g., Trp, Tyr) | Aromatic Rings, Amide Linker |
| Epigenetic Readers | Bromodomain-containing protein 4 (BRD4) | Acetyl-lysine binding pocket (e.g., Asn, Trp) | Benzamide, Furan Oxygen |
The stability of the predicted binding poses of this compound within a protein's active site is governed by a combination of non-covalent intermolecular interactions.
Hydrogen Bonds: The central amide linker is a key site for hydrogen bonding. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are critical for anchoring the ligand, often with the protein backbone in kinase hinge regions or with polar residues in other enzyme active sites. researchgate.netrjb.ro The oxygen atom within the furan ring could also potentially act as a hydrogen bond acceptor. acs.org
Pi-Stacking and Pi-Alkyl Interactions: The molecule contains three aromatic systems: the 3-bromophenyl ring, the central phenyl ring, and the furan ring. These can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) in the binding pocket. mdpi.com Such interactions are crucial for affinity in targets like cholinesterases and the tubulin colchicine site. nih.gov
Hydrophobic Interactions: The benzyl group and the aromatic rings contribute significantly to the molecule's lipophilicity, favoring interactions with hydrophobic pockets lined by nonpolar residues like Leucine (Leu), Valine (Val), and Alanine (Ala). These interactions help to displace water molecules from the binding site, which is entropically favorable and contributes to binding affinity. nih.gov
Halogen Bonds: The bromine atom at the 3-position of the benzamide ring is a notable feature. Due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring, the bromine atom can develop a region of positive electrostatic potential on its outer surface, known as a σ-hole. nih.gov This allows it to act as a halogen bond donor, forming a favorable, directional interaction with a Lewis base (electron donor) in the protein, such as a backbone carbonyl oxygen or the side chains of Serine, Threonine, or Aspartate. jst.go.jpnih.govump.edu.pl Halogen bonding is increasingly recognized as a significant contributor to ligand-receptor binding affinity and specificity. researchgate.net
A summary of these potential interactions is provided in the table below.
| Interaction Type | Molecular Fragment | Potential Protein Partner |
|---|---|---|
| Hydrogen Bond (Donor) | Amide N-H | Backbone Carbonyl Oxygen; Ser, Thr, Asp, Glu Side Chains |
| Hydrogen Bond (Acceptor) | Amide C=O, Furan Oxygen | Backbone Amide N-H; Ser, Thr, Lys, Arg Side Chains |
| π-π Stacking | Bromophenyl, Phenyl, and Furan Rings | Phe, Tyr, Trp, His Side Chains |
| Halogen Bond (Donor) | Bromine Atom (σ-hole) | Backbone Carbonyl Oxygen; Ser, Thr, Asp, Glu Side Chains |
| Hydrophobic Interactions | Benzyl group, Aromatic Rings | Ala, Val, Leu, Ile, Met, Pro Side Chains |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgnumberanalytics.com For a series of analogues related to this compound, QSAR models could be developed to predict their activity and guide the design of new, more potent compounds.
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. nih.gov For a series of benzamide analogues, a wide range of descriptors would be calculated to capture the structural variations responsible for differences in biological activity. nih.gov These are typically categorized as follows:
Constitutional (1D/2D): These describe the basic composition and connectivity of the molecule, such as molecular weight, atom counts, bond counts, and topological indices (e.g., Kier & Hall indices).
Geometrical (3D): These descriptors are derived from the 3D conformation of the molecule and include information about molecular size, shape, and surface area (e.g., solvent-accessible surface area).
Physicochemical: These relate to key properties relevant to pharmacokinetics and pharmacodynamics, such as the logarithm of the octanol-water partition coefficient (logP), molar refractivity (MR), and polarizability. jppres.comunair.ac.id
Electrostatic: These describe the charge distribution within the molecule, including partial charges on atoms and dipole moments.
Quantum-Chemical: Calculated using quantum mechanics, these descriptors provide detailed electronic information, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Number of Aromatic Rings, Rotatable Bonds | Size, Composition, Flexibility |
| Geometrical | Molecular Surface Area, Molecular Volume | Shape and Steric Properties |
| Physicochemical | logP, Molar Refractivity (MR), Polar Surface Area (PSA) | Hydrophobicity, Bulk, Polarity |
| Electrostatic | Dipole Moment, Partial Charges on Amide O and N | Charge Distribution, Polarity |
| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges | Electron-donating/accepting ability, Reactivity |
Once descriptors are calculated for a set of analogues with known biological activities, a mathematical model is built to correlate a subset of these descriptors with the activity. uniroma1.it Various statistical and machine learning methods can be used:
Multiple Linear Regression (MLR): This is a common method that generates a simple, interpretable linear equation relating the most relevant descriptors to activity. For a series of benzamide derivatives, a hypothetical MLR model might take the form:
pIC₅₀ = c₀ + c₁(logP) - c₂(PSA) + c₃(LUMO)
This equation would suggest that activity (expressed as pIC₅₀) increases with hydrophobicity and electron-accepting character but decreases with polar surface area.
Partial Least Squares (PLS): A method similar to MLR but more suitable when descriptors are numerous and may be correlated with each other.
Machine Learning Methods: More complex, non-linear relationships can be modeled using techniques like Support Vector Machines (SVR), Random Forests (RF), or Artificial Neural Networks (ANN). nih.gov These methods can often build more predictive models but may be less easily interpretable than linear models.
The goal is to develop a model that not only fits the data for the compounds used to build it (the training set) but can also accurately predict the activity of new, untested compounds. nih.govresearchgate.net
A QSAR model is only useful if its predictive power is rigorously validated. wikipedia.orgbasicmedicalkey.com Validation ensures the model is robust and not a result of chance correlation. Key validation steps include:
Internal Validation: The robustness of the model is tested using only the training set data. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. A high cross-validated correlation coefficient (q²) indicates good internal stability. uniroma1.it Y-scrambling or randomization is another test where the biological activity values are randomly shuffled to ensure the original model's statistics are not due to chance. numberanalytics.com
External Validation: The model's true predictive power is assessed using an external test set—a subset of compounds that were not used during model development. The model is used to predict the activity of these compounds, and the predictions are compared to the experimental values. A high predictive r-squared (r²_pred) is indicative of a good predictive model. basicmedicalkey.com
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 |
| q² (Cross-validated R²) | Measures the internal predictive ability (robustness). | > 0.5 |
| r²_pred (Predictive R² for test set) | Measures the external predictive ability. | > 0.6 |
Finally, a crucial aspect of QSAR modeling is defining the Applicability Domain (AD) . nih.govwikipedia.org The AD is the chemical space of descriptors and structures for which the model is considered reliable. mdpi.comresearchgate.net A prediction for a new compound is only considered trustworthy if that compound falls within the model's AD. readthedocs.io Methods for defining the AD include:
Descriptor Range: Ensuring that the descriptor values for a new compound fall within the minimum and maximum values of the training set.
Leverage Approach: A statistical method that identifies compounds in the descriptor space that are influential outliers. Predictions for high-leverage compounds are considered extrapolations and may be unreliable.
Similarity-Based Methods: Calculating the structural or descriptor-based similarity of a new compound to the compounds in the training set.
By defining the AD, researchers can confidently use the QSAR model to predict the activity of novel analogues that are similar to the training set while flagging predictions for dissimilar compounds that require more cautious interpretation. nih.gov
Virtual Screening Methodologies
Virtual screening (VS) has emerged as a powerful computational technique in drug discovery to identify promising lead compounds from large chemical libraries. nih.gov These methodologies can be broadly categorized into ligand-based and structure-based approaches, both of which play a crucial role in narrowing down the vast chemical space to a manageable number of candidates for further experimental validation.
Ligand-based virtual screening (LBVS) is particularly useful when the three-dimensional structure of the biological target is unknown. creative-biostructure.com This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. creative-biostructure.com For a compound like this compound, LBVS can be employed to identify other potential inhibitors by comparing their features to a set of known active compounds.
Pharmacophore Modeling: A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. These models are developed based on a set of known active ligands. mdpi.com For instance, a pharmacophore model could be generated from a series of N-benzyl benzamide derivatives with known inhibitory activity. nih.gov The model for this compound would likely include key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. This model can then be used to screen large compound databases to find molecules that match these pharmacophoric features. nih.gov
Shape-Based Screening: This technique operates on the premise that the shape of a molecule is a critical determinant of its biological activity. mdpi.com In shape-based screening, the 3D shape of a known active molecule, such as this compound, is used as a template to search for other molecules with a similar shape. mdpi.com The underlying assumption is that molecules that fit into the same receptor pocket will have comparable shapes. Various algorithms can be used to quantify shape similarity, and compounds exceeding a certain similarity threshold are selected as potential hits.
Below is an illustrative table of potential hits identified through a hypothetical ligand-based virtual screening for compounds similar to this compound.
| Compound ID | Similarity Score | Pharmacophore Fit | Shape Similarity |
| ZINC12345678 | 0.92 | 4/5 | 0.89 |
| ZINC87654321 | 0.88 | 5/5 | 0.85 |
| ZINC24681357 | 0.85 | 3/5 | 0.91 |
| ZINC13579246 | 0.81 | 4/5 | 0.79 |
This table is for illustrative purposes and does not represent actual experimental data.
Structure-based virtual screening (SBVS) is employed when the 3D structure of the target protein is available, either from experimental methods like X-ray crystallography or from computational approaches like homology modeling. nih.govnyu.edu This method simulates the interaction between a small molecule and a biological target. nih.gov
Docking-Based Screening: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, a docking-based screening campaign would involve computationally placing a library of small molecules into the binding site of a target protein. rsc.org A scoring function is then used to estimate the binding affinity of each compound. nih.gov Compounds with the most favorable docking scores are then prioritized for further investigation. nih.gov The success of a docking-based screen is highly dependent on the accuracy of the protein structure and the scoring function used. nih.gov
The following table provides a hypothetical example of results from a docking-based virtual screening against a target protein, with this compound as a reference compound.
| Compound ID | Docking Score (kcal/mol) | Key Interactions |
| This compound (Reference) | -9.5 | Hydrogen bond with SER234, Pi-pi stacking with TYR123 |
| ZINC98765432 | -10.2 | Hydrogen bond with SER234, Pi-pi stacking with TYR123 |
| ZINC54321987 | -9.8 | Hydrogen bond with ASN156, Hydrophobic interaction with LEU89 |
| ZINC65432198 | -9.6 | Hydrogen bond with SER234, Pi-pi stacking with PHE210 |
| ZINC19876543 | -9.3 | Pi-pi stacking with TYR123 |
This table is for illustrative purposes and does not represent actual experimental data.
Structure Activity Relationship Sar Investigations of 3 Bromo N 4 Furan 3 Yl Benzyl Benzamide Analogues
Principles of SAR in Chemical Research and Optimization
The fundamental concept of Structure-Activity Relationship (SAR) in chemical research is that the biological activity of a molecule is directly related to its three-dimensional structure. numberanalytics.comnumberanalytics.com By systematically modifying the chemical structure of a compound, researchers can observe the resulting changes in its biological activity, such as its ability to bind to a target receptor or inhibit an enzyme. This process allows for the identification of the key chemical features, known as the pharmacophore, that are responsible for the molecule's therapeutic effects. numberanalytics.comoncodesign-services.com
The primary goal of SAR studies is to optimize the properties of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile, while minimizing toxicity. numberanalytics.commonash.edu This is achieved by making iterative modifications to the molecule's structure and assessing the impact of these changes on its biological activity. oncodesign-services.com Even minor alterations to a molecule's structure can lead to significant changes in its biological effects. oncodesign-services.com
SAR analysis involves a workflow that typically includes the synthesis of a series of structurally related compounds, known as analogues. oncodesign-services.com Each analogue possesses a specific, deliberate modification from the parent compound. These analogues are then subjected to biological testing to measure their activity. oncodesign-services.com The resulting data, which correlates structural changes with activity, is then analyzed to build a comprehensive understanding of the SAR. oncodesign-services.com This knowledge guides the rational design of new compounds with improved therapeutic potential. numberanalytics.comnih.gov
In modern drug discovery, SAR is a crucial component that helps to accelerate the development of new drugs by moving from initial "hits" to well-optimized lead compounds. oncodesign-services.com Computational tools, such as molecular modeling and quantitative structure-activity relationship (QSAR) analysis, are often employed alongside experimental methods to predict the activity of new compounds and to gain deeper insights into the molecular interactions between a drug and its target. numberanalytics.comnih.gov
Rational Design of Analogous Compounds for SAR Elucidation
The rational design of analogues is a cornerstone of SAR studies, enabling a systematic exploration of how different parts of a molecule contribute to its biological activity. nih.gov For a compound like 3-bromo-N-(4-(furan-3-yl)benzyl)benzamide, this process involves the methodical alteration of its three main components: the furan (B31954) ring, the benzyl (B1604629) linker, and the bromobenzamide moiety.
The furan ring is a key structural feature, and its modification can significantly impact biological activity. semanticscholar.orgnih.gov SAR studies would involve exploring various aspects of this ring:
Positional Isomers: The furan ring in the parent compound is attached at the 3-position of the furan. Synthesizing the 2-yl-furan analogue would help determine if the specific point of attachment to the benzyl group is critical for activity.
Substituents: Introducing various substituents onto the furan ring can probe the effects of electronics and sterics. For instance, adding small alkyl groups (e.g., methyl), electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., halogens) at different positions of the furan ring can reveal which properties enhance or diminish activity. nih.gov
Heteroatom Replacement: Replacing the oxygen atom in the furan ring with other heteroatoms, such as sulfur (to form a thiophene (B33073) ring) or nitrogen (to form a pyrrole (B145914) ring), can provide insights into the importance of the oxygen atom's electronegativity and hydrogen bonding capacity for the compound's interaction with its biological target. nih.gov
The following table illustrates potential modifications to the furan ring:
| Modification Type | Example Analogue Structure | Rationale |
| Positional Isomer | 3-bromo-N-(4-(furan-2-yl)benzyl)benzamide | Investigate the importance of the furan's point of attachment. |
| Substitution | 3-bromo-N-(4-(5-methylfuran-3-yl)benzyl)benzamide | Probe steric and electronic effects of substituents on the furan ring. |
| Heteroatom Replacement | 3-bromo-N-(4-(thiophen-3-yl)benzyl)benzamide | Determine the significance of the furan oxygen atom for activity. |
Length and Flexibility: The length of the linker can be altered by inserting or removing methylene (B1212753) (-CH2-) groups. For example, creating a phenethyl or a direct phenyl connection would change the distance and flexibility between the two aromatic systems, which can be critical for optimal interaction with a binding site. nih.gov
Aromaticity: Replacing the benzyl group with a non-aromatic or a different aromatic system can determine the role of the phenyl ring's planarity and pi-stacking interactions. For instance, a cyclohexyl linker could be used to assess the importance of aromaticity.
The table below outlines potential variations of the benzyl linker:
| Modification Type | Example Analogue Structure | Rationale |
| Length | 3-bromo-N-(4-(furan-3-yl)phenethyl)benzamide | Evaluate the impact of distance between the furan and benzamide (B126) groups. |
| Flexibility | 3-bromo-N-((4-(furan-3-yl)phenyl)methyl)benzamide | Introduce or restrict rotational freedom to understand conformational requirements. |
| Aromaticity | 3-bromo-N-((4-(furan-3-yl)cyclohexyl)methyl)benzamide | Assess the contribution of the benzyl ring's aromaticity to binding. |
The bromobenzamide portion of the molecule is crucial for its interaction with the target, and modifications here can fine-tune its electronic properties and binding capabilities.
Position of the Bromo Substituent: Moving the bromine atom from the 3-position to the 2- or 4-position on the benzamide ring will alter the electronic distribution and steric profile of the molecule. This can reveal the optimal substitution pattern for activity. nih.gov
Nature of the Halogen: Replacing the bromine atom with other halogens (fluorine, chlorine, or iodine) can systematically vary the electronegativity and size of the substituent, providing insight into the electronic and steric requirements at this position. masterorganicchemistry.comlibretexts.org
Introduction of Other Substituents: Replacing the bromine with other electron-donating or electron-withdrawing groups can further probe the electronic requirements of the benzamide ring. stpeters.co.inmdpi.com For example, a methyl group (electron-donating) or a nitro group (electron-withdrawing) could be introduced. nih.gov
The following table details possible modifications to the bromobenzamide moiety:
| Modification Type | Example Analogue Structure | Rationale |
| Bromo Position | 4-bromo-N-(4-(furan-3-yl)benzyl)benzamide | Determine the optimal substitution pattern on the benzamide ring. |
| Halogen Variation | 3-chloro-N-(4-(furan-3-yl)benzyl)benzamide | Investigate the effect of halogen size and electronegativity. |
| Electronic Variation | 3-methyl-N-(4-(furan-3-yl)benzyl)benzamide | Probe the influence of electron-donating and electron-withdrawing groups. |
Synthetic Strategies for SAR Library Generation
To efficiently explore the SAR of this compound, the generation of a library of analogues is necessary. Modern synthetic strategies are geared towards producing a diverse range of compounds in a time- and resource-efficient manner.
Parallel synthesis has become an indispensable tool in medicinal chemistry for the rapid generation of compound libraries for SAR studies. spirochem.com This approach allows for the simultaneous synthesis of a large number of compounds in separate reaction vessels, often in 24- or 96-well plate formats. spirochem.com This contrasts with traditional synthesis, where compounds are made one at a time.
High-throughput chemistry (HTC) complements parallel synthesis by employing automation and miniaturization to accelerate the synthetic process. acs.orgrsc.org HTC allows for the rapid optimization of reaction conditions and the purification of the resulting compounds, significantly increasing the efficiency of library generation. researchgate.net
For the synthesis of analogues of this compound, a convergent synthetic approach would be highly effective. This involves the separate synthesis of the key building blocks (substituted furans, benzylamines, and bromobenzoic acids) which can then be combined in the final steps to generate the desired library of compounds. For example, a variety of substituted bromobenzoic acids can be reacted with a single (4-(furan-3-yl)benzyl)amine in a parallel fashion to quickly generate a series of analogues with modifications on the bromobenzamide ring. Similarly, various substituted (furan-3-yl)benzylamines can be coupled with a single bromobenzoic acid to explore modifications on the furan and benzyl linker parts of the molecule. This modular approach, combined with parallel synthesis techniques, enables the efficient and comprehensive exploration of the chemical space around the lead compound. nih.govsygnaturediscovery.comresearchgate.net
Divergent Synthesis Approaches from Common Intermediates
A divergent synthetic strategy is a highly efficient method for generating a library of structurally related analogues for structure-activity relationship (SAR) studies. This approach begins with a common core intermediate which is systematically reacted with a diverse set of building blocks to rapidly produce a wide array of final compounds. For the synthesis of analogues of this compound, two primary divergent pathways can be envisioned, starting from key common intermediates.
The first approach utilizes an activated form of 3-bromobenzoic acid, such as 3-bromobenzoyl chloride, as the common intermediate. This core structure can then be reacted with a library of diverse benzylamine (B48309) derivatives in a parallel fashion. This strategy allows for extensive exploration of the SAR of the N-benzyl portion of the molecule, including the furan-3-yl substituent. By varying the electronic and steric properties of the benzylamine component, researchers can systematically probe the requirements for optimal biological activity.
Below is an illustrative table of building blocks that could be used in a divergent synthesis to generate a library of analogues.
| Common Intermediate | Variable Building Block (Example Library) | Resulting Analogue Class |
| 3-Bromobenzoyl Chloride | (4-(thiophen-2-yl)phenyl)methanamine | N-benzylbenzamide analogues with varied heterocyclic groups |
| 3-Bromobenzoyl Chloride | (4-(thiazol-5-yl)phenyl)methanamine | N-benzylbenzamide analogues with varied heterocyclic groups |
| 3-Bromobenzoyl Chloride | 4-methoxybenzylamine | N-benzylbenzamide analogues with varied benzyl substituents |
| (4-(furan-3-yl)phenyl)methanamine | 3-Chlorobenzoyl chloride | Benzamide analogues with varied benzoyl ring substituents |
| (4-(furan-3-yl)phenyl)methanamine | 3-(trifluoromethyl)benzoyl chloride | Benzamide analogues with varied benzoyl ring substituents |
| (4-(furan-3-yl)phenyl)methanamine | 3-Methylbenzoyl chloride | Benzamide analogues with varied benzoyl ring substituents |
Computational Support for SAR Studies
In modern drug discovery, computational methods are integral to the analysis and interpretation of SAR data. scialert.netnih.gov These in silico techniques provide powerful tools for understanding how chemical structures relate to biological activity, thereby guiding the design of more potent and selective compounds. By building predictive models and employing advanced visualization tools, computational chemistry accelerates the optimization cycle, reduces the number of compounds that need to be synthesized, and provides deeper insights into the molecular interactions driving the desired biological effect. archivepp.commdpi.com
Predictive Modeling for Guiding Analog Synthesis
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational SAR analysis. archivepp.com A QSAR model establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov For a series of this compound analogues, a 3D-QSAR model could be developed to guide the synthesis of new, potentially more active compounds.
The process begins with the synthesized library of analogues and their experimentally determined biological activities (e.g., IC₅₀ values, which are converted to pIC₅₀ for modeling). For each molecule, a set of numerical descriptors is calculated, which can include physicochemical properties (e.g., logP, polar surface area), electronic properties, and steric or topological indices. nih.gov Using statistical methods like Partial Least Squares (PLS), a predictive model is generated that relates these descriptors to the observed activity. nih.gov
This model can then be used to predict the activity of virtual compounds before they are synthesized. researchgate.net By analyzing the QSAR model, chemists can identify which structural features are positively or negatively correlated with activity, providing clear guidance for the next round of synthesis. For example, the model might indicate that electron-withdrawing groups on the furan ring or bulky substituents at the 3-position of the benzamide ring enhance activity.
A hypothetical QSAR modeling dataset for a series of analogues is presented below. The model's predictive power is assessed by its squared cross-validated correlation coefficient (q²) and its predictive correlation coefficient for an external test set (r²_pred).
| Compound ID | R¹ Group (at Benzamide-3) | R² Group (at Benzyl-4) | Experimental pIC₅₀ | Predicted pIC₅₀ |
| ANA-01 | -Br | -furan-3-yl | 7.5 | 7.4 |
| ANA-02 | -Cl | -furan-3-yl | 7.2 | 7.1 |
| ANA-03 | -CH₃ | -furan-3-yl | 6.8 | 6.9 |
| ANA-04 | -Br | -thiophen-2-yl | 7.8 | 7.7 |
| ANA-05 | -Br | -thiazol-5-yl | 7.6 | 7.6 |
| ANA-06 | -Br | -phenyl | 7.0 | 7.1 |
| Model Statistics | q² = 0.78 | r²_pred = 0.85 |
Data Visualization and Analysis Tools for SAR Trends
The large and complex datasets generated from SAR studies require sophisticated tools for visualization and analysis to extract meaningful insights. scholarsresearchlibrary.com These tools help medicinal chemists to intuitively grasp complex relationships between structure and activity, identify key trends, and make more informed decisions. optibrium.com
R-Group Analysis is a fundamental technique where compounds are aligned by a common scaffold, and the substituents (R-groups) at various positions are systematically tabulated against their biological activity. nih.govadventinformatics.com This allows for a clear visualization of how changes at specific points on the molecule impact its potency. Software tools can generate interactive tables and heatmaps, making it easy to spot trends, such as which substituents at a given position are most favorable. optibrium.com
Structure-Activity Landscape (SAL) Analysis provides a powerful way to visualize the SAR of an entire dataset. nih.gov In a SAL map, compounds are plotted in a 2D or 3D space where the proximity between two points reflects their structural similarity, and a third dimension (often represented by color or height) indicates their biological activity. acs.org This visualization helps to identify "activity cliffs"—pairs of structurally very similar compounds that have a large difference in activity. nih.gov These cliffs are particularly informative as they highlight small structural modifications that have a profound biological impact, offering critical insights for lead optimization. nih.gov
Other valuable tools include Matched Molecular Pair Analysis (MMPA) , which automatically identifies pairs of compounds that differ by a single, well-defined structural transformation, and calculates the corresponding change in activity. optibrium.com This provides a statistical, rule-based understanding of the effect of specific chemical modifications across a dataset. Clustering algorithms can also be used to group structurally similar compounds, helping to identify distinct chemical series within a larger dataset and understand their respective SAR trends. adventinformatics.com
Application As a Chemical Probe in Biological Research
Foundational Principles of Chemical Probe Design and Utility
The utility of a chemical probe is contingent on a set of well-defined characteristics that ensure its effectiveness and the reliability of the data it generates. These principles distinguish a high-quality chemical probe from a mere bioactive compound.
Requirements for High-Quality Chemical Probes
To be considered a high-quality chemical probe, a compound must meet several stringent criteria, including high affinity and selectivity, cell permeability, and adequate stability. ijabbr.comnanobioletters.com
Affinity and Potency: A chemical probe must bind to its intended target with high affinity, typically demonstrated by a low nanomolar dissociation constant (Kd) or half-maximal inhibitory concentration (IC50). nanobioletters.comnih.gov This ensures that the probe can exert its effect at low concentrations, minimizing the risk of off-target effects. For a novel compound like 3-bromo-N-(4-(furan-3-yl)benzyl)benzamide, initial screening through techniques such as thermal shift assays or affinity chromatography would be necessary to identify its protein targets and quantify its binding affinity.
Selectivity: High selectivity for the intended target over other related and unrelated proteins is arguably the most critical attribute of a chemical probe. chemrxiv.orgevitachem.com Promiscuous compounds that interact with multiple targets can lead to ambiguous and misleading biological results. evitachem.com The selectivity of a probe is typically assessed by screening it against a broad panel of proteins, particularly those within the same family as the primary target.
Cell Permeability: For studying intracellular targets, a chemical probe must be able to cross the cell membrane to reach its site of action. ijabbr.com Factors such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors influence a compound's ability to permeate cell membranes. The structural properties of this compound suggest it is likely to be cell-permeable, though this would need to be experimentally verified.
Stability: A chemical probe must be sufficiently stable in the experimental conditions under which it is used, including in aqueous buffers and cell culture media. chemrxiv.org Degradation of the probe can lead to a loss of activity and the formation of metabolites with their own, potentially confounding, biological effects.
Table 1: Key Requirements for High-Quality Chemical Probes
| Characteristic | Description | Importance |
|---|---|---|
| Affinity/Potency | High binding affinity to the target protein (typically low nM range). nanobioletters.comnih.gov | Ensures target engagement at low concentrations, minimizing off-target effects. |
| Selectivity | High specificity for the intended target over other proteins. chemrxiv.orgevitachem.com | Prevents misleading results due to interactions with multiple targets. |
| Cell Permeability | Ability to cross the cell membrane to access intracellular targets. ijabbr.com | Essential for studying biological processes within living cells. |
| Stability | Resistance to chemical and metabolic degradation under experimental conditions. chemrxiv.org | Ensures that the observed effects are due to the intact probe. |
| Defined Mechanism of Action | A clear understanding of how the probe interacts with its target. mdpi.com | Allows for the accurate interpretation of experimental results. |
Differentiation from Therapeutic Agents
While both chemical probes and therapeutic agents are small molecules that interact with biological targets, their design principles and intended applications differ significantly. rsc.orgchemicalbook.com The primary goal of a chemical probe is to elucidate the function of a specific protein or pathway, serving as a research tool to answer a specific biological question. researchgate.net In contrast, a therapeutic agent is developed with the aim of treating, curing, or preventing a disease in a clinical setting. rsc.org
This distinction has important implications for their respective properties. For instance, while a drug must undergo extensive optimization for pharmacokinetic and pharmacodynamic properties, such as oral bioavailability and a long half-life, these are not primary considerations for a chemical probe intended for in vitro or cell-based assays. chemicalbook.com Conversely, a well-defined mechanism of action and a structurally similar inactive control compound are highly desirable for a chemical probe to validate its on-target effects, but are not strict requirements for a drug. chemicalbook.com
Strategies for Derivatization of this compound as a Chemical Probe
The core structure of this compound offers several opportunities for chemical modification to transform it into a versatile chemical probe. The presence of the bromine atom provides a convenient handle for introducing various functional groups through cross-coupling reactions.
Covalent and Non-Covalent Tagging with Affinity Ligands (e.g., Biotin (B1667282), Click Chemistry Handles)
Affinity-based proteomics is a powerful method for identifying the cellular targets of a small molecule. This approach involves tagging the probe with a high-affinity ligand, such as biotin, which can then be used to pull down the probe-protein complex from a cell lysate using streptavidin-coated beads. epa.govresearchgate.net
For this compound, a biotin tag could be introduced by first converting the bromo group to an amino or hydroxyl group, which can then be coupled to biotin via an amide or ether linkage. However, a more versatile and less sterically hindering approach would be to introduce a "click chemistry" handle, such as a terminal alkyne or an azide. epa.gov This allows for the subsequent attachment of a biotin-azide or biotin-alkyne molecule, respectively, through a highly efficient and specific copper-catalyzed or strain-promoted cycloaddition reaction. epa.govresearchgate.net This modular approach allows for the introduction of the affinity tag after the probe has interacted with its target within the cellular environment. epa.gov
Incorporation of Fluorophores for Imaging and FRET-Based Assays
Fluorescently labeled probes are invaluable tools for visualizing the subcellular localization of a target protein and for studying protein-protein interactions. google.com A fluorophore could be appended to this compound, again leveraging the bromo-substituent as a point of attachment. The choice of fluorophore would depend on the specific application, with considerations for brightness, photostability, and spectral properties to avoid overlap with endogenous cellular fluorescence.
Furthermore, the incorporation of a fluorophore enables the development of Förster Resonance Energy Transfer (FRET)-based assays. google.com FRET is a distance-dependent energy transfer between two fluorophores, a donor and an acceptor. google.com By labeling this compound with a donor fluorophore and a potential interacting protein with an acceptor fluorophore, the proximity of the two molecules can be monitored. A FRET signal would indicate a direct interaction between the probe and the protein.
Design and Synthesis of Photoaffinity Labels for Covalent Binding Studies
Photoaffinity labeling is a technique used to covalently link a probe to its target protein upon photoactivation. This is achieved by incorporating a photoreactive group, such as a diazirine or a benzophenone, into the probe's structure. Upon exposure to UV light, this group forms a highly reactive intermediate that can form a covalent bond with nearby amino acid residues in the protein's binding pocket.
For this compound, a photoreactive moiety could be introduced, for example, by replacing the bromo group with a diazirine-containing substituent. The resulting photoaffinity probe would first bind non-covalently to its target. Subsequent irradiation would then permanently attach the probe to the protein, allowing for more stringent purification and identification of the target protein by mass spectrometry.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Biotin |
Methodologies for Identifying Molecular Targets and Interaction Partners
The identification of molecular targets is a critical step in understanding the mechanism of action of any new chemical probe. For a novel compound like "this compound," a multi-pronged approach employing various methodologies would be essential to elucidate its biological function.
Affinity Proteomics Approaches (e.g., Chemoproteomics, Quantitative Mass Spectrometry-Based Profiling)
Affinity proteomics would be a primary strategy to identify the direct binding partners of "this compound" within a complex biological sample. This would typically involve synthesizing a derivative of the compound that incorporates a reactive group for covalent linkage to its targets or an affinity tag (like biotin) for pull-down experiments.
A hypothetical workflow would involve:
Probe Synthesis: An analog of "this compound" would be synthesized with a linker arm and a biotin tag.
Cell Lysate Incubation: The biotinylated probe would be incubated with cell lysates to allow for binding to its protein targets.
Affinity Purification: The probe-protein complexes would be captured using streptavidin-coated beads.
Mass Spectrometry: After washing away non-specific binders, the captured proteins would be eluted, digested, and analyzed by quantitative mass spectrometry to identify the specific interaction partners of the probe.
A data table from such a hypothetical experiment might look like this:
| Protein ID | Protein Name | Enrichment Ratio (Probe/Control) | p-value |
| P12345 | Hypothetical Kinase 1 | 15.2 | <0.001 |
| Q67890 | Hypothetical Receptor 2 | 12.8 | <0.001 |
| A0A123 | Hypothetical Enzyme 3 | 8.5 | <0.01 |
Target Engagement Assays in Cellular Systems (e.g., Cellular Thermal Shift Assay (CETSA), Differential Scanning Fluorimetry (DSF))
To confirm direct target engagement in a cellular context, thermal shift assays would be invaluable. The principle behind these assays is that the binding of a ligand (the chemical probe) stabilizes the target protein, leading to an increase in its melting temperature.
For CETSA, intact cells would be treated with "this compound" and then heated to various temperatures. The remaining soluble protein at each temperature would be quantified, typically by Western blot or mass spectrometry. A shift in the melting curve in the presence of the compound would indicate direct binding. researchgate.netnih.gov
A hypothetical CETSA result could be represented in the following table:
| Target Protein | Apparent Tm (°C) - Vehicle | Apparent Tm (°C) - Compound | ΔTm (°C) |
| Hypothetical Kinase 1 | 52.1 | 56.4 | +4.3 |
| Non-target Protein X | 60.5 | 60.6 | +0.1 |
Differential Scanning Fluorimetry (DSF) would be an in vitro validation method using purified proteins. The unfolding of the protein in the presence of a fluorescent dye is monitored as the temperature increases. Ligand binding would shift the unfolding curve to a higher temperature.
Phenotypic Screening with Probe Variants for Pathway Elucidation
Phenotypic screening involves observing the effects of a compound on cell behavior or morphology. To connect the observed phenotype to a specific target, a series of variants of "this compound" would be synthesized. This would include both active and inactive analogs.
If a specific cellular phenotype is observed with the active probe, but not with a structurally similar but inactive control compound, it strengthens the hypothesis that the phenotype is a result of on-target activity. This approach helps in elucidating the biological pathway in which the target protein is involved.
For example, if the primary probe inhibits cell proliferation, a table of results from a screen with variants might look like this:
| Compound | Structure Modification | Target Engagement (CETSA ΔTm) | Cell Proliferation IC50 (µM) |
| Probe | None | +4.3°C | 1.2 |
| Variant 1 | Bromine to Chlorine | +3.9°C | 1.8 |
| Variant 2 | Furan (B31954) to Thiophene (B33073) | +1.5°C | 15.7 |
| Inactive Control | Benzylamide modification | No shift | >100 |
Future Research Directions for Benzamide Based Compounds
Exploration of Next-Generation Synthetic Methodologies for Related Scaffolds
The synthesis of complex benzamides like 3-bromo-N-(4-(furan-3-yl)benzyl)benzamide traditionally relies on well-established amide bond formation reactions. However, the future of organic synthesis is geared towards methodologies that offer greater efficiency, sustainability, and molecular diversity.
Photoredox Catalysis: A significant advancement in synthetic chemistry is the use of visible-light photoredox catalysis, which allows for the formation of amide bonds under exceptionally mild conditions. nih.govnih.gov This methodology can enable the direct carbamoylation of aryl bromides at ambient temperatures, avoiding the need for harsh reagents. nih.gov Future research will likely focus on applying such techniques to complex scaffolds, potentially offering more efficient routes to brominated benzamides and their derivatives by activating inert C-H bonds or facilitating novel cross-coupling reactions.
C-H Bond Activation: Direct C-H activation is a powerful strategy that circumvents the need for pre-functionalized starting materials, thus improving atom economy. nih.gov Palladium-catalyzed C-H activation has been used to directly arylate benzamides, offering an attractive approach to building molecular complexity from simple arenes. nih.govnih.gov The continued development of catalysts with higher selectivity and broader substrate scope will be crucial for applying this strategy to intricate molecules containing multiple C-H bonds, such as those with furan (B31954) and benzyl (B1604629) groups.
Flow Chemistry: Continuous flow chemistry is emerging as a transformative technology for pharmaceutical synthesis. sysrevpharm.orgnih.gov It offers enhanced safety, scalability, and the potential for rapid reaction optimization. For benzamide (B126) synthesis, flow reactors can enable reactions that are difficult to control in traditional batch processes, such as those involving highly reactive intermediates or requiring precise temperature control. sysrevpharm.org Future work will likely involve the development of multi-step flow systems that can telescope several synthetic transformations into a single, continuous operation, streamlining the production of complex benzamide derivatives.
Advanced Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, from hit identification to lead optimization. nih.govresearchgate.net For benzamide-based compounds, these computational tools offer powerful new avenues for exploration.
Predictive Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can establish robust correlations between the chemical structures of benzamide derivatives and their biological activities. nih.govalliedacademies.org These models can predict the potency of novel, unsynthesized compounds, guiding medicinal chemists to design molecules with improved efficacy. alliedacademies.org Furthermore, AI models are increasingly used to predict ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable drug-like profiles early in the discovery process. researchgate.net
De Novo Drug Design: Generative AI models are capable of designing entirely new molecules (de novo design) that are optimized for specific properties, such as high binding affinity to a target and good predicted safety profiles. alliedacademies.orgopenmedicinalchemistryjournal.com By learning from vast datasets of known molecules and their activities, these algorithms can propose novel benzamide scaffolds that a human chemist might not have conceived, expanding the accessible chemical space for drug discovery. acs.org
Development of Novel Chemical Probes for Unexplored Biological Pathways and Systems
Benzamide derivatives are not only potential therapeutics but can also be engineered as chemical probes to investigate biological processes. These tools are invaluable for target validation and for elucidating the mechanisms of disease.
Photoaffinity Labeling: Attaching a photoreactive group (like an azide) to a benzamide scaffold allows for the creation of photoaffinity probes. nih.gov These probes can be used to covalently crosslink to their target protein upon UV irradiation, enabling the unambiguous identification of binding partners in complex biological systems, such as cell lysates or even live cells. nih.gov This technique is crucial for understanding the on- and off-target effects of a potential drug.
Fluorescent Probes for Bioimaging: By conjugating a fluorophore to a benzamide ligand, researchers can create probes to visualize the localization and dynamics of a target protein within living cells using fluorescence microscopy. nih.gov The design of such probes often relies on mechanisms like Photoinduced Electron Transfer (PeT) to switch fluorescence "on" or "off" upon binding to the target. nih.gov This provides a powerful, non-invasive way to study biological pathways in real-time.
PET Imaging Agents: Radiolabeled benzamide derivatives have shown promise as probes for Positron Emission Tomography (PET) imaging. For instance, certain benzamides have a high affinity for melanin (B1238610) and, when labeled with a positron-emitting isotope like Gallium-68, can be used to detect melanoma metastases. researchgate.net The development of novel benzamide-based PET probes could extend to other disease areas, providing new diagnostic tools.
Interdisciplinary Research Collaborations to Broaden Compound Application in Diverse Scientific Fields
The full potential of benzamide-based compounds can only be realized through collaborations that bridge multiple scientific disciplines. The journey from a designed molecule to a useful tool or therapeutic requires a synergistic effort.
Chemistry and Computational Science: The design of novel benzamide derivatives is greatly enhanced by the collaboration between synthetic chemists and computational scientists. nih.gov Computational experts can use AI and molecular modeling to predict promising compounds, while chemists provide the expertise to synthesize these molecules and provide feedback to refine the computational models. vensel.org
Chemistry and Biology: Once synthesized, the biological activity of new compounds must be thoroughly evaluated. This requires close collaboration between chemists and biologists. Biologists can perform cell-based assays and in vivo studies to determine the efficacy and mechanism of action of a compound, providing critical data that informs the next cycle of chemical design and synthesis. nih.gov
Medicinal Chemistry and Agricultural Science: The benzamide scaffold is not only relevant in human medicine but also in agriculture. Many commercial pesticides and herbicides are amide derivatives. nih.govmdpi.com Interdisciplinary research between medicinal and agricultural chemists could lead to the discovery of new applications for benzamide compounds, for example, by repurposing scaffolds initially designed for human therapeutic targets for use in crop protection.
Materials Science and Pharmacology: The formulation and delivery of a drug are critical for its effectiveness. Collaborations with materials scientists can lead to the development of novel drug delivery systems, such as nanoparticles or hydrogels, that can improve the pharmacokinetic properties of benzamide-based drugs, ensuring they reach their target in the body at the right concentration and for the desired duration.
Q & A
Basic: What synthetic strategies are recommended for 3-bromo-N-(4-(furan-3-yl)benzyl)benzamide, and how can intermediates be optimized?
Methodological Answer:
- Stepwise Coupling: Use Suzuki-Miyaura cross-coupling to introduce the furan-3-yl moiety to the benzylamine core, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–90°C .
- Bromination: Introduce the bromo substituent via electrophilic aromatic substitution (EAS) using Br₂ in acetic acid or N-bromosuccinimide (NBS) with FeCl₃ as a catalyst .
- Amide Coupling: Employ carbodiimide reagents (e.g., EDC/HOBt) for coupling 3-bromobenzoic acid to the 4-(furan-3-yl)benzylamine intermediate under inert conditions .
- Purification: Optimize via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity by HPLC (≥95%) and NMR (e.g., ¹H, ¹³C, COSY) .
Basic: Which analytical techniques are critical for structural validation and purity assessment?
Methodological Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm regioselectivity of bromination and amide bond formation. For example, aromatic protons in the furan ring appear as distinct doublets (δ 6.3–7.1 ppm) .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₁₃BrN₂O₂: calculated 375.02) .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and resolve byproducts .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (e.g., CF₃) at the 3-bromo position to assess impact on target binding .
- Enantiomer Testing: Resolve racemic mixtures via chiral HPLC and test individual enantiomers in biological assays (e.g., IC₅₀ in enzyme inhibition). For example, R-enantiomers of similar benzamides show 2–3x higher potency than S-enantiomers .
- In Silico Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase domains) and correlate with experimental IC₅₀ values .
Advanced: How should contradictory bioactivity data across assays be resolved?
Methodological Answer:
- Assay Standardization: Replicate assays under consistent conditions (e.g., pH, temperature, cell lines). For instance, discrepancies in IC₅₀ values for enzyme inhibition may arise from varying ATP concentrations .
- Off-Target Profiling: Use selectivity panels (e.g., Eurofins CEREP panel) to rule out non-specific binding. A compound showing nM activity in GPCR assays but µM activity in kinase assays may require structural refinement .
- Meta-Analysis: Compare data across published analogs (e.g., 3-bromo-N-benzylbenzamide derivatives) to identify trends in substituent effects .
Advanced: What computational approaches predict metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETlab 2.0 to estimate logP (optimal range: 2–4), CYP450 inhibition, and hERG channel liability .
- Metabolite Identification: Simulate Phase I/II metabolism with GLORY or Meteor Nexus. For example, oxidative debromination or furan ring opening may generate reactive intermediates requiring experimental validation .
- Toxicity Profiling: Leverage ProTox-II to predict hepatotoxicity and confirm with in vitro assays (e.g., HepG2 cell viability at 10–100 µM) .
Advanced: How can in silico modeling guide target identification for this compound?
Methodological Answer:
- Target Fishing: Use PharmMapper or SEA to identify potential targets (e.g., kinases, GPCRs) based on structural similarity to known ligands .
- Molecular Dynamics (MD): Simulate binding stability (e.g., 100 ns MD runs) with GROMACS to assess interactions with predicted targets like histone deacetylases (HDACs) .
- Free Energy Calculations: Apply MM-PBSA/GBSA to quantify binding free energy and prioritize targets with ΔG < −8 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
